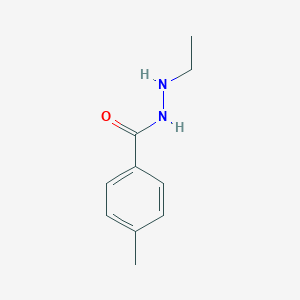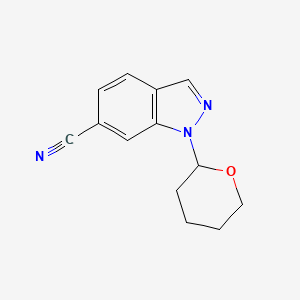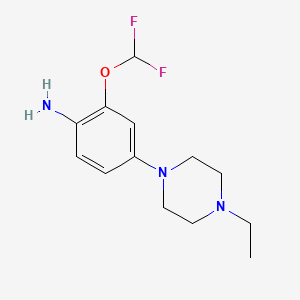
2-(二氟甲氧基)-4-(4-乙基哌嗪-1-基)苯胺
描述
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline is an organic compound that features a difluoromethoxy group and an ethylpiperazinyl group attached to an aniline core
科学研究应用
2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Introduction of Difluoromethoxy Group: This step often involves the reaction of an aniline derivative with a difluoromethylating agent under controlled conditions.
Formation of Piperazine Ring: The ethylpiperazine moiety is introduced through nucleophilic substitution reactions, where the aniline derivative reacts with an ethylpiperazine compound.
Final Assembly: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes:
Batch Reactors: For controlled addition of reagents and precise temperature management.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification Techniques: Advanced methods like high-performance liquid chromatography (HPLC) and distillation are employed to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or nitrated aniline derivatives.
作用机制
The mechanism of action of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially altering cellular responses and biochemical processes.
相似化合物的比较
2-(Methoxy)-4-(4-ethylpiperazin-1-yl)aniline: Lacks the difluoromethoxy group, which may affect its pharmacological properties.
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness:
Difluoromethoxy Group: The presence of the difluoromethoxy group can enhance the compound’s metabolic stability and binding affinity to biological targets.
Ethylpiperazine Moiety: The ethyl group on the piperazine ring may influence the compound’s pharmacokinetics and pharmacodynamics, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
2-(difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3O/c1-2-17-5-7-18(8-6-17)10-3-4-11(16)12(9-10)19-13(14)15/h3-4,9,13H,2,5-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYOTBDFMVIKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


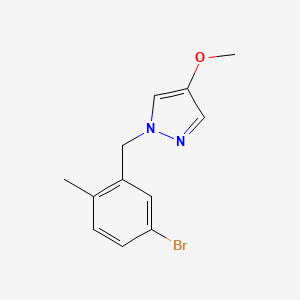
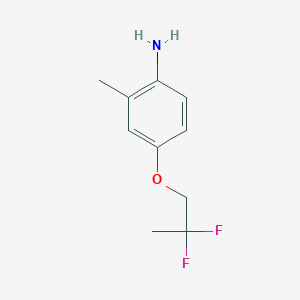
![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)
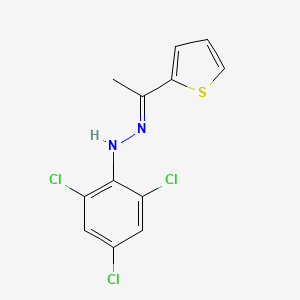
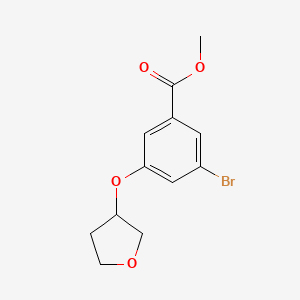
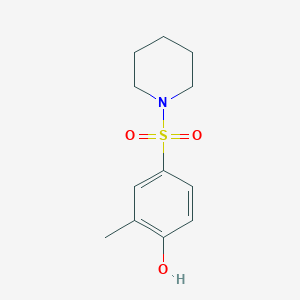
![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
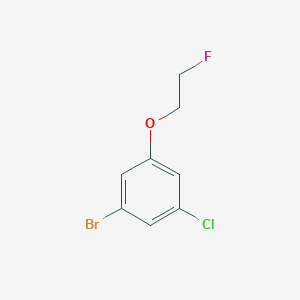
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)
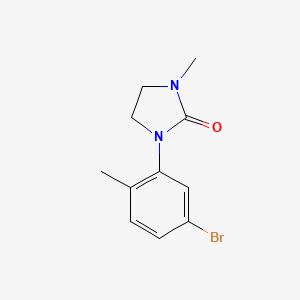
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
